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Compound of Interest

Compound Name: p-Methylcinnamaldehyde

Cat. No.: B151977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectra of p-methylcinnamaldehyde. As a senior application scientist, this

document aims to deliver not just data, but a foundational understanding of the spectral

features, enabling confident and accurate structural elucidation.

Introduction to NMR Spectroscopy in Structural
Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to

determine the structure of organic molecules.[1][2] It relies on the magnetic properties of

atomic nuclei, providing detailed information about the chemical environment, connectivity, and

stereochemistry of atoms within a molecule.[3] For researchers in drug development and

organic synthesis, proficiency in interpreting NMR spectra is paramount for verifying molecular

structures and ensuring the purity of synthesized compounds.[2]

p-Methylcinnamaldehyde, a derivative of cinnamaldehyde, presents an excellent case study

for understanding the nuances of NMR spectroscopy. Its structure, comprising an aldehyde, a

trans-alkene, and a para-substituted benzene ring, gives rise to a distinct set of signals in both

¹H and ¹³C NMR spectra.[4][5][6]
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Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the atoms of p-
methylcinnamaldehyde are numbered as follows:

Caption: Structure of p-methylcinnamaldehyde with atom numbering for NMR assignment.

¹H NMR Spectral Analysis
The ¹H NMR spectrum of p-methylcinnamaldehyde provides a wealth of information

regarding the proton environments within the molecule. The chemical shift (δ), integration, and

multiplicity of each signal are key to its assignment.

Experimental Protocol: ¹H NMR Data Acquisition
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like p-
methylcinnamaldehyde is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃).[2] The use of deuterated solvents is crucial to avoid

large solvent signals that would otherwise obscure the analyte's signals.[2]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,

which is set to 0.00 ppm.

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and 16-32 scans for good signal-to-noise ratio.

¹H NMR Data Summary
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Proton(s)
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-1 (Aldehyde) ~9.68 Doublet (d) ~7.7 1H

H-3 (Vinylic) ~7.45 Doublet (d) ~16.0 1H

H-5, H-6

(Aromatic)
~7.42 Multiplet (m) - 4H (overlapping)

H-2 (Vinylic) ~6.70
Doublet of

Doublets (dd)
~16.0, ~7.7 1H

H-9 (Methyl) ~2.39 Singlet (s) - 3H

Interpretation of the ¹H NMR Spectrum
Aldehyde Proton (H-1): The proton attached to the carbonyl carbon (C-1) is the most

deshielded, appearing as a doublet around 9.68 ppm. This significant downfield shift is due

to the strong electron-withdrawing effect of the adjacent oxygen atom. It is split into a doublet

by the neighboring vinylic proton H-2, with a coupling constant of approximately 7.7 Hz.

Vinylic Protons (H-2 and H-3): The two protons on the carbon-carbon double bond (C-2 and

C-3) are in a trans configuration, which is confirmed by the large coupling constant of ~16.0

Hz between them.[7]

H-3 is further downfield (~7.45 ppm) because it is closer to the electron-withdrawing

benzene ring. It appears as a doublet due to coupling with H-2.

H-2 appears as a doublet of doublets around 6.70 ppm.[8] It is split by both H-3 (J ≈ 16.0

Hz) and the aldehyde proton H-1 (J ≈ 7.7 Hz).[8]

Aromatic Protons (H-5, H-6, H-8): The four aromatic protons on the benzene ring appear as

a complex multiplet around 7.42 ppm. Due to the para-substitution, the protons at positions 5

and 6 are chemically equivalent, as are the protons at the ortho positions. However, their

signals often overlap, making individual assignment challenging without 2D NMR techniques.

[8][9]
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Methyl Protons (H-9): The three protons of the methyl group attached to the benzene ring (C-

9) are equivalent and appear as a sharp singlet at approximately 2.39 ppm. The absence of

splitting indicates no adjacent protons.

Caption: Workflow for ¹H NMR analysis of p-methylcinnamaldehyde.

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Since

the natural abundance of the ¹³C isotope is low (~1.1%), proton decoupling is typically used to

enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom

appears as a single line.[10]

Experimental Protocol: ¹³C NMR Data Acquisition
Sample Preparation: The same sample prepared for ¹H NMR can be used.

Data Acquisition: The spectrum is acquired on the same NMR spectrometer. A proton-

decoupled pulse sequence is used. Due to the lower sensitivity of the ¹³C nucleus, a larger

number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are

typically required.

¹³C NMR Data Summary
Carbon(s) Chemical Shift (δ, ppm)

C-1 (Carbonyl) ~193.5

C-3 (Vinylic) ~152.9

C-7 (Aromatic) ~142.0

C-4 (Aromatic) ~131.9

C-5, C-8 (Aromatic) ~129.9

C-6 (Aromatic) ~129.6

C-2 (Vinylic) ~128.0

C-9 (Methyl) ~21.6
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Interpretation of the ¹³C NMR Spectrum
Carbonyl Carbon (C-1): The carbonyl carbon is the most deshielded, appearing at a very

downfield chemical shift of around 193.5 ppm.

Aromatic and Vinylic Carbons: These carbons resonate in the range of 120-155 ppm.

C-3 is the most downfield of the vinylic carbons (~152.9 ppm) due to its proximity to the

aromatic ring.

The quaternary aromatic carbon C-7 (bearing the methyl group) and C-4 (attached to the

vinyl group) are also significantly downfield.

The remaining aromatic carbons (C-5, C-6, C-8) and the vinylic carbon C-2 appear in the

more crowded region of the spectrum. Distinguishing between these can be aided by

techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR

(HSQC, HMBC).

Methyl Carbon (C-9): The methyl carbon is the most shielded, appearing at an upfield

chemical shift of approximately 21.6 ppm.

Comparison with Cinnamaldehyde
A comparison with the parent compound, cinnamaldehyde, highlights the effect of the para-

methyl substituent.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

p-Methylcinnamaldehyde

Aldehyde: ~9.68, Vinylic:

~7.45, ~6.70, Aromatic: ~7.42,

Methyl: ~2.39

Carbonyl: ~193.5,

Aromatic/Vinylic: 128.0-152.9,

Methyl: ~21.6

Cinnamaldehyde

Aldehyde: ~9.69, Vinylic:

~7.49, ~6.73, Aromatic: ~7.42-

7.57[8]

Carbonyl: ~193.8,

Aromatic/Vinylic: 128.4-

152.8[11]

The primary difference is the presence of the methyl signal in the ¹H and ¹³C spectra of p-
methylcinnamaldehyde. The chemical shifts of the aldehyde and vinylic protons are very
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similar in both compounds, indicating that the methyl group has a minimal electronic effect on

the cinnamaldehyde core.

Advanced NMR Techniques for Unambiguous
Assignment
For complex molecules or when definitive assignments are required, 2D NMR experiments are

invaluable.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. A COSY spectrum of

p-methylcinnamaldehyde would show correlations between H-1 and H-2, and between H-2

and H-3.[11]

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and

carbons.[3] This would definitively link H-1 to C-1, H-2 to C-2, H-3 to C-3, the aromatic

protons to their respective carbons, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons over two or three bonds. This is particularly useful for assigning quaternary carbons.

For instance, the aldehyde proton (H-1) would show a correlation to C-2 and C-3.

Caption: Relationship between 1D and 2D NMR techniques for structural elucidation.

Conclusion
The ¹H and ¹³C NMR spectra of p-methylcinnamaldehyde are highly informative and allow for

a complete assignment of its structure. The characteristic signals of the aldehyde, trans-alkene,

para-substituted aromatic ring, and methyl group are readily identifiable. While 1D NMR

provides a significant amount of information, 2D NMR techniques offer a more robust and

unambiguous method for complete structural elucidation, which is a critical component in the

rigorous characterization of molecules in research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. NMR Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

2. azolifesciences.com [azolifesciences.com]

3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

4. p-Methylcinnamaldehyde | C10H10O | CID 5371802 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. GSRS [gsrs.ncats.nih.gov]

6. PubChemLite - P-methylcinnamaldehyde (C10H10O) [pubchemlite.lcsb.uni.lu]

7. researchgate.net [researchgate.net]

8. chem.libretexts.org [chem.libretexts.org]

9. chemistry.stackexchange.com [chemistry.stackexchange.com]

10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

11. chemistry.utah.edu [chemistry.utah.edu]

To cite this document: BenchChem. [A Comprehensive Guide to 1H and 13C NMR Spectral
Assignment of p-Methylcinnamaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151977#1h-nmr-and-13c-nmr-spectral-assignment-
for-p-methylcinnamaldehyde]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b151977?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/techniques/nmr
https://experiments.springernature.com/techniques/nmr
https://www.azolifesciences.com/article/NMR-Spectroscopy-in-Structural-Analysis-of-Organic-Compounds.aspx
https://nmr.chem.ox.ac.uk/files/organic-nmr-quick-guidepdf
https://pubchem.ncbi.nlm.nih.gov/compound/p-Methylcinnamaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/p-Methylcinnamaldehyde
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9006RI7I1E
https://pubchemlite.lcsb.uni.lu/e/compound/5371802
https://www.researchgate.net/publication/235967414_Analysis_of_1H-NMR_spectra_of_cinnamaldehyde_type_model_substances_of_lignin
https://chem.libretexts.org/Courses/University_of_Alberta_Augustana_Campus/AUCHE_252_-_Organic_Chemistry_II/02%3A_1H_NMR/2.09%3A_More_Complex_Spin-Spin_Splitting_Patterns
https://chemistry.stackexchange.com/questions/168928/nmr-assignment-of-cinnamaldehyde
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.chemistry.utah.edu/wp-content/uploads/sites/15/2024/11/cinnamaldehyde.pdf
https://www.benchchem.com/product/b151977#1h-nmr-and-13c-nmr-spectral-assignment-for-p-methylcinnamaldehyde
https://www.benchchem.com/product/b151977#1h-nmr-and-13c-nmr-spectral-assignment-for-p-methylcinnamaldehyde
https://www.benchchem.com/product/b151977#1h-nmr-and-13c-nmr-spectral-assignment-for-p-methylcinnamaldehyde
https://www.benchchem.com/product/b151977#1h-nmr-and-13c-nmr-spectral-assignment-for-p-methylcinnamaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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